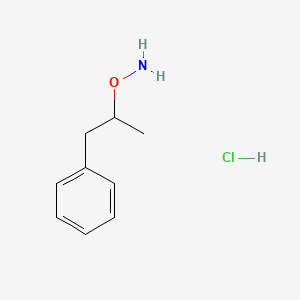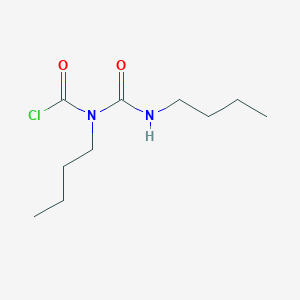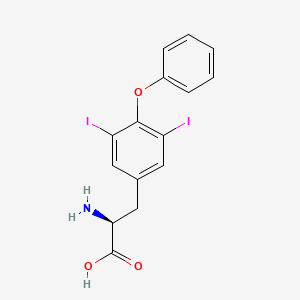
3,5-Diiodo-O-phenyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diiodo-O-phenyl-L-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenyl ring. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the study of thyroid hormones and their analogs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Diiodo-O-phenyl-L-tyrosine can be synthesized through the iodination of L-tyrosine. One method involves the use of 2,4,6,8-tetraiodoglycoluril as the iodinating agent in the presence of a catalytic amount of acetic acid under solvent-free conditions. This reaction yields this compound with high purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination processes, where L-tyrosine is treated with iodine or iodides in the presence of oxidizing agents such as chloramine-T, hydrogen peroxide, or lactoperoxidase .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diiodo-O-phenyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chloramine-T.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Diiodo-O-phenyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a substrate in the synthesis of iodinated tyrosines and peptides.
Biology: Serves as a key component in the study of thyroid hormone metabolism and function.
Medicine: Investigated for its potential use as an antithyroid drug and in the treatment of thyroid-related disorders.
Wirkmechanismus
3,5-Diiodo-O-phenyl-L-tyrosine exerts its effects primarily through interactions with thyroid hormone receptors and mitochondrial pathways. It modulates energy metabolism by influencing mitochondrial function and oxidative stress. The compound’s actions are mediated through both genomic and non-genomic mechanisms, involving direct binding to DNA and interactions with cell membrane and mitochondrial binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diiodo-L-thyronine: Another iodinated tyrosine derivative with similar metabolic activities.
3-Iodo-L-tyrosine: A mono-iodinated derivative of tyrosine.
L-Thyroxine:
Uniqueness
3,5-Diiodo-O-phenyl-L-tyrosine is unique due to its specific iodination pattern, which imparts distinct biochemical properties and makes it a valuable tool in the study of thyroid hormone analogs and their metabolic pathways .
Eigenschaften
CAS-Nummer |
14099-98-0 |
|---|---|
Molekularformel |
C15H13I2NO3 |
Molekulargewicht |
509.08 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3,5-diiodo-4-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H13I2NO3/c16-11-6-9(8-13(18)15(19)20)7-12(17)14(11)21-10-4-2-1-3-5-10/h1-7,13H,8,18H2,(H,19,20)/t13-/m0/s1 |
InChI-Schlüssel |
UHZWRGXBMIWAMZ-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




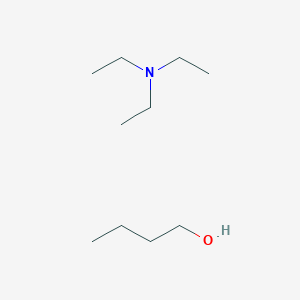
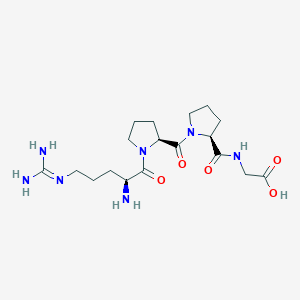
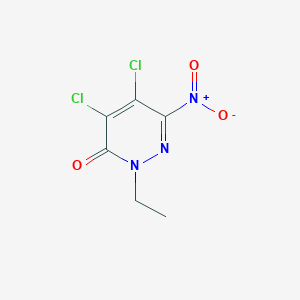

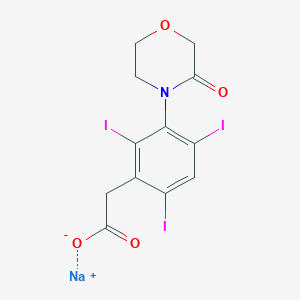
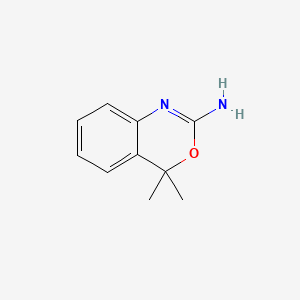
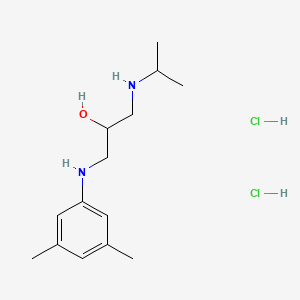
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)

